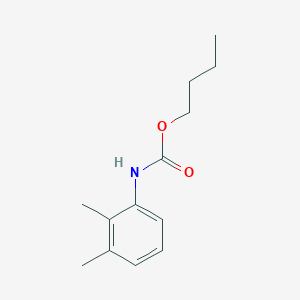

butyl (2,3-dimethylphenyl)carbamate

Description

Properties

IUPAC Name |

butyl N-(2,3-dimethylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-5-9-16-13(15)14-12-8-6-7-10(2)11(12)3/h6-8H,4-5,9H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEVJXSZJUSDBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC1=CC=CC(=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2,3-dimethylphenyl)carbamate typically involves the reaction of 2,3-dimethylphenyl isocyanate with butanol. The reaction is carried out under mild conditions, often in the presence of a catalyst such as dibutyltin dilaurate. The reaction proceeds as follows:

2,3-dimethylphenyl isocyanate+butanol→butyl (2,3-dimethylphenyl)carbamate

The reaction is usually conducted at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl (2,3-dimethylphenyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield 2,3-dimethylphenylamine and butanol.

Oxidation: Oxidative reactions can convert the carbamate group into a carbamoyl chloride or other oxidized derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Hydrolysis: 2,3-dimethylphenylamine and butanol.

Oxidation: Carbamoyl chloride or other oxidized derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Butyl (2,3-dimethylphenyl)carbamate has several applications in scientific research:

Chemistry: It is used as a protecting group for amines in organic synthesis. The carbamate group can be easily installed and removed under mild conditions, making it a valuable tool in peptide synthesis and other complex organic reactions.

Biology: The compound is studied for its potential as an enzyme inhibitor. Carbamates are known to inhibit cholinesterase enzymes, which are important in neurotransmission.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Carbamates have been investigated for their use in treating conditions such as Alzheimer’s disease and myasthenia gravis.

Industry: It is used in the production of polymers and resins. The carbamate group can enhance the properties of these materials, such as their durability and resistance to degradation.

Mechanism of Action

The mechanism of action of butyl (2,3-dimethylphenyl)carbamate involves the inhibition of enzymes, particularly cholinesterases. The carbamate group forms a covalent bond with the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission. The molecular targets include acetylcholinesterase and butyrylcholinesterase, which are key enzymes in the nervous system.

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Comparative Data for Selected Carbamates

Q & A

Basic: What are the standard synthetic routes for preparing butyl (2,3-dimethylphenyl)carbamate?

Methodological Answer:

The synthesis typically involves carbamate formation via two primary pathways:

- Isocyanate Route : Reacting 2,3-dimethylphenyl isocyanate with butanol under anhydrous conditions. The reaction is monitored by FTIR for the disappearance of the isocyanate peak (~2270 cm⁻¹) .

- Carbonate Aminolysis : Using phenyl chloroformate to introduce a reactive carbonate intermediate, followed by aminolysis with butylamine. This method is advantageous for regioselectivity and avoids handling volatile isocyanates .

Key steps include inert atmosphere conditions (N₂/Ar), solvent selection (e.g., THF or DCM), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Advanced: How can regioselectivity challenges in carbamate synthesis be addressed?

Methodological Answer:

Regioselective synthesis often requires protecting/deprotecting strategies or tailored reagents. For example:

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) on the aromatic ring using silyl or acetyl groups before carbamate formation.

- Chiral Auxiliaries : Use enantiopure amines (e.g., (R)- or (S)-α-phenylethylamine) to direct reaction pathways, as demonstrated in cellulose carbamate syntheses .

- Kinetic Control : Adjust reaction temperature and stoichiometry to favor one regioisomer. Monitor progress via HPLC or TLC with UV visualization.

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the carbamate linkage (N–CO–O) and substituent positions. For example, the carbamate carbonyl typically appears at ~155 ppm in ¹³C NMR .

- FTIR : Identify the carbamate C=O stretch (~1700–1730 cm⁻¹) and N–H stretch (~3300 cm⁻¹, if present).

- Elemental Analysis : Validate molecular formula (C₁₃H₁₉NO₂) with <0.3% deviation .

- Mass Spectrometry : ESI-MS or HRMS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 222.149).

Advanced: How can discrepancies in spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at elevated temperatures (e.g., 60°C) .

- 2D NMR (COSY, HSQC, HMBC) : Assign overlapping signals and confirm connectivity. For example, HMBC can correlate the carbamate carbonyl with adjacent protons.

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, especially for polymorphic forms .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Store in airtight containers at room temperature, away from strong acids/bases (risk of carbamate hydrolysis) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can decomposition products of this compound be identified and mitigated?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Monitor thermal stability; degradation above 200°C may release CO₂ and 2,3-dimethylaniline .

- GC-MS : Analyze volatile decomposition products. For example, detect aniline derivatives using a DB-5MS column and electron ionization .

- Mitigation : Add stabilizers (e.g., BHT) to formulations and avoid prolonged exposure to UV light .

Basic: What are the primary research applications of this compound?

Methodological Answer:

- Chiral Stationary Phases (CSPs) : Derivatives of cellulose carbamates are used in HPLC for enantiomer separation, leveraging π-π interactions and hydrogen bonding .

- Protecting Groups : Temporary protection of amines in peptide synthesis, with deprotection via acidolysis (e.g., TFA) .

- Enzyme Inhibition Studies : Screen for carbamate-based inhibitors of acetylcholinesterase using Ellman’s assay .

Advanced: How can computational modeling optimize carbamate interactions with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to predict binding poses with proteins (e.g., acetylcholinesterase). Focus on hydrogen bonds between the carbamate carbonyl and catalytic serine .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR Models : Corrogate substituent effects (e.g., methyl groups) on bioactivity using descriptors like logP and polar surface area .

Basic: What analytical methods are suitable for quantifying this compound in mixtures?

Methodological Answer:

- HPLC-UV : Use a C18 column (4.6 × 250 mm, 5 µm) with acetonitrile/water (70:30) mobile phase. Detect at 254 nm .

- GC-FID : Employ a DB-1 column (30 m × 0.25 mm) with splitless injection (250°C). Calibrate with external standards .

Advanced: How do structural modifications (e.g., alkyl chain length) impact carbamate reactivity?

Methodological Answer:

- Steric Effects : Longer alkyl chains (e.g., butyl vs. methyl) reduce hydrolysis rates by shielding the carbamate group. Test via pH-dependent kinetic studies .

- Electronic Effects : Electron-withdrawing substituents (e.g., NO₂) increase electrophilicity of the carbonyl, accelerating aminolysis. Monitor via ¹³C NMR chemical shifts .

- Solubility : LogP values predict partitioning behavior; butyl derivatives (logP ~3.5) exhibit better membrane permeability than methyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.